molecular formula C18H19BrN2O B1345064 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde CAS No. 883512-03-6

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde

Cat. No. B1345064
M. Wt: 359.3 g/mol
InChI Key: ZRRIDJONZOWMPH-UHFFFAOYSA-N
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Description

The compound “2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .


Synthesis Analysis

In a study, a series of novel 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid bearing different N-(piperazin-1-yl)alkyl side chains were designed, synthesized, and evaluated for their in vitro anticancer activities . Another study synthesized a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The binding energies obtained in Argus Lab for a similar compound were -10.6447, -10.5517 kJ/mol and the chemscore values were 4.63, 0.16 .


Chemical Reactions Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-Benzylpiperazin-1-yl)pyrazine, include a molecular weight of 254.33 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 443.5±35.0 °C at 760 mmHg, and a flash point of 222.0±25.9 °C .

Scientific Research Applications

Synthesis and Biological Activities

  • Facile Synthesis and Antioxidant Evaluation : Isoxazolone derivatives, including those derived from aromatic aldehydes similar to 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde, demonstrate significant biological and medicinal properties. These compounds serve as excellent intermediates for synthesizing various heterocycles and exhibit good to very good yields in synthesis, highlighting their potential in pharmaceutical applications (Laroum et al., 2019).

  • DNA Binding and Fluorescent Staining : Compounds like Hoechst 33258, a synthetic dye with structural similarities to N-methylpiperazine derivatives, bind strongly to the minor groove of double-stranded DNA, indicating the potential of related compounds in biochemical assays and cellular biology studies (Issar & Kakkar, 2013).

Chemical Synthesis and Environmental Applications

  • Synthesis of Organic Intermediates : The synthesis of 2-Fluoro-4-bromobiphenyl showcases the importance of halogenated compounds as key intermediates in manufacturing pharmaceuticals, demonstrating the relevance of research into compounds like 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde in the development of synthetic methodologies (Qiu et al., 2009).

  • Treatment of Organic Pollutants : The study on redox mediators and their role in degrading recalcitrant compounds in wastewater highlights the potential environmental applications of benzylpiperazine derivatives in pollution mitigation (Husain & Husain, 2007).

Drug Development and Pharmacological Properties

  • Development of Antipsychotic Drugs : Research into compounds like JL13, which contains a piperazine moiety, suggests the potential of benzylpiperazine derivatives in developing new atypical antipsychotic medications, emphasizing the significance of structural modifications for therapeutic purposes (Bruhwyler et al., 1997).

Future Directions

The development of additional potential antidepressant molecules has become a major research hotspot in the field of pharmaceutical research . The numerous studies have revealed that the inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds .

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRIDJONZOWMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649852
Record name 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde

CAS RN

883512-03-6
Record name 2-(4-Benzylpiperazin-1-yl)-5-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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